molecular formula C9H8F2O2 B2838360 (2S)-2-(3,5-Difluorophenyl)propanoic acid CAS No. 1630642-90-8

(2S)-2-(3,5-Difluorophenyl)propanoic acid

Cat. No.: B2838360
CAS No.: 1630642-90-8
M. Wt: 186.158
InChI Key: MLZLGSOLBOLYJW-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(3,5-Difluorophenyl)propanoic acid is an organic compound characterized by the presence of a propanoic acid moiety substituted with a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3,5-Difluorophenyl)propanoic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the alkylation of a chiral auxiliary with a 3,5-difluorobenzyl halide, followed by hydrolysis to yield the desired product. Reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purities. Flow microreactor systems have been employed to facilitate the efficient and sustainable production of such compounds .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3,5-Difluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

(2S)-2-(3,5-Difluorophenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-(3,5-Difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-amino-3-(3,5-difluorophenyl)propionic acid
  • 3-(3,4-Difluorophenyl)propionic acid

Uniqueness

(2S)-2-(3,5-Difluorophenyl)propanoic acid is unique due to its specific stereochemistry and the presence of two fluorine atoms on the phenyl ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

(2S)-2-(3,5-difluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-5H,1H3,(H,12,13)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZLGSOLBOLYJW-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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